Lipophilicity (XLogP3) Comparison: 4-(2-Fluoroethyl)oxane-4-carboxylic acid vs. Fluoromethyl and Fluoro Analogs
The target compound exhibits a computed lipophilicity (XLogP3) of 0.6, which is intermediate between 4-fluorooxane-4-carboxylic acid (XLogP3 = 0.4) and 4-(2,2,2-trifluoroethyl)oxane-4-carboxylic acid (XLogP3 = 1.4), and substantially higher than 4-(fluoromethyl)oxane-4-carboxylic acid (XLogP3 = 0.3) [1][2]. This incremental increase in lipophilicity, relative to the fluoro and fluoromethyl analogs, is expected to improve passive membrane permeability without reaching the excessive logP values (>1) that can be associated with poor aqueous solubility and high metabolic clearance [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 4-Fluorooxane-4-carboxylic acid (XLogP3 = 0.4); 4-(Fluoromethyl)oxane-4-carboxylic acid (XLogP3 = 0.3); 4-(2,2,2-Trifluoroethyl)oxane-4-carboxylic acid (XLogP3 = 1.4) |
| Quantified Difference | +0.2 to +0.3 vs. fluoro/fluoromethyl; -0.8 vs. trifluoroethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); standardized comparison across all compounds from the same source |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and oral bioavailability; an XLogP3 of 0.6 sits within the favorable range (0–3) for drug-like molecules, while the lower values of the fluoro and fluoromethyl analogs may limit passive diffusion and the higher value of the trifluoroethyl analog may increase off-target binding and metabolic liability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 80695924. XLogP3-AA = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/80695924. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summaries for CID 40152269 (XLogP3 = 0.4), CID 83815747 (XLogP3 = 0.3), CID 79426249 (XLogP3 = 1.4). https://pubchem.ncbi.nlm.nih.gov. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. Review of optimal logP ranges for oral drug candidates. View Source
